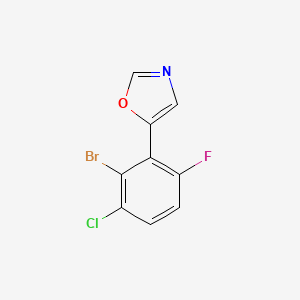

5-(2-bromo-3-chloro-6-fluorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromo-3-chloro-6-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFNO/c10-9-5(11)1-2-6(12)8(9)7-3-13-4-14-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWLFQXDNFFZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C2=CN=CO2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections

A logical retrosynthetic analysis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole reveals two primary disconnections. The first key disconnection is at the C-C bond between the phenyl ring and the oxazole (B20620) moiety. This simplifies the target molecule into a 2-bromo-3-chloro-6-fluorophenyl precursor and a suitable 5-substituted oxazole synthon.

A second strategic disconnection focuses on the formation of the oxazole ring itself. Common and effective methods for oxazole synthesis, such as the Robinson-Gabriel synthesis or the van Leusen reaction, guide this disconnection. pharmaguideline.comijpsonline.com For instance, a Robinson-Gabriel approach would lead to a disconnection of the oxazole into an α-acylamino ketone precursor. This intermediate, in turn, can be disconnected into an appropriately functionalized 2-bromo-3-chloro-6-fluorobenzoyl derivative and an amino ketone fragment.

Synthesis of the 2-bromo-3-chloro-6-fluorophenyl Building Block

Regioselective Halogenation Strategies (Bromination, Chlorination, Fluorination) on Aromatic Rings

Direct electrophilic halogenation of an aromatic ring is a fundamental transformation in organic synthesis. masterorganicchemistry.com However, achieving the specific 2-bromo-3-chloro-6-fluoro substitution pattern through sequential electrophilic aromatic substitution presents significant regiochemical challenges due to the directing effects of the existing halogen substituents. The fluorine atom is an ortho-, para-director, while bromine and chlorine are also ortho-, para-directing but deactivating. researchgate.netncert.nic.in Controlling the position of incoming electrophiles amidst this complex interplay of electronic effects is difficult.

One potential, albeit complex, pathway could involve starting with a fluorinated benzene (B151609) derivative and sequentially introducing the chlorine and bromine atoms. The high reactivity of fluorine often makes direct fluorination of a pre-halogenated ring problematic. ncert.nic.in Therefore, the fluorine atom is typically introduced early in the synthetic sequence.

| Halogenation Reaction | Reagents | Key Considerations |

| Bromination | Br2, Lewis Acid (e.g., FeBr3) | Regioselectivity is influenced by existing substituents. |

| Chlorination | Cl2, Lewis Acid (e.g., FeCl3) | Similar regioselectivity challenges as bromination. masterorganicchemistry.com |

| Fluorination | Not typically performed via direct electrophilic substitution due to high reactivity. ncert.nic.in |

Directed Metalation (e.g., Lithiation) and Subsequent Electrophilic Quenching for Halogen Introduction

Directed ortho-metalation (DoM) offers a powerful and regioselective method for the functionalization of aromatic rings. wikipedia.orgnumberanalytics.com This technique relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org The resulting aryllithium species can then be quenched with an electrophilic halogen source to introduce a halogen atom at the desired position.

For the synthesis of the 2-bromo-3-chloro-6-fluorophenyl building block, a synthetic sequence could be envisioned starting from a simpler dihalogenated or monohalogenated precursor bearing a suitable DMG. For example, starting with a fluorinated compound containing a directing group, one could direct the lithiation to the desired position for subsequent bromination or chlorination. The choice of directing group and the sequence of halogen introduction are critical for success. uwindsor.caresearchgate.net

| Directed Metalation Step | Reagents | Purpose |

| Lithiation | n-BuLi, s-BuLi, or t-BuLi | Regioselective deprotonation ortho to a directing group. wikipedia.org |

| Electrophilic Quench | CBr4, NBS, C2Br2F4 | Introduction of a bromine atom. sci-hub.se |

| Electrophilic Quench | CCl4, NCS | Introduction of a chlorine atom. |

Multi-Step Coupling Reactions for Assembling the Polyhalogenated Phenyl Scaffold

Cross-coupling reactions, such as Suzuki or Stille couplings, provide another versatile strategy for constructing highly substituted aromatic rings. estranky.sknih.gov This approach would involve coupling a simpler halogenated phenyl precursor with another organometallic reagent. For instance, a di-halogenated phenylboronic acid could be coupled with a third halogen source under palladium catalysis. The synthesis of (2-bromo-3-chloro-6-fluorophenyl)boronic acid has been reported, highlighting the utility of such intermediates. bldpharm.com

Oxazole Ring Formation Methodologies with the Halogenated Phenyl Fragment

Once the 2-bromo-3-chloro-6-fluorophenyl building block is in hand, the next stage is the construction of the oxazole ring.

Cyclodehydration Reactions (e.g., from α-amido ketones or amides with α-halocarbonyl compounds)

A widely used and reliable method for forming 5-substituted oxazoles is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. pharmaguideline.comijpsonline.com In this context, the 2-bromo-3-chloro-6-fluorobenzoyl group would be attached to an amino ketone. The subsequent cyclization, often promoted by dehydrating agents like sulfuric acid or phosphorus pentoxide, would yield the desired this compound.

Another classical approach is the reaction of an amide with an α-halocarbonyl compound, known as the Bredereck oxazole synthesis. ijpsonline.comresearchgate.net This would involve reacting 2-bromo-3-chloro-6-fluorobenzamide with a suitable α-haloketone.

Cyclodehydration reactions, in general, are a class of condensation reactions where two molecules join with the elimination of a water molecule to form a heterocyclic system. otterbein.edu These methods are foundational in the synthesis of oxazoles and other heterocycles.

| Oxazole Synthesis Method | Key Precursors | Reaction Type |

| Robinson-Gabriel Synthesis | α-(2-bromo-3-chloro-6-fluorobenzamido) ketone | Cyclodehydration pharmaguideline.com |

| Bredereck Synthesis | 2-bromo-3-chloro-6-fluorobenzamide and an α-haloketone | Condensation/Cyclization ijpsonline.com |

| Van Leusen Reaction | 2-bromo-3-chloro-6-fluorobenzaldehyde (B1528414) and TosMIC | Condensation/Cyclization ijpsonline.com |

Palladium-Catalyzed Cyclization Reactions for Oxazole Formation

Palladium-catalyzed reactions offer a powerful tool for the formation of the oxazole ring, often proceeding through intramolecular C-H activation or related cyclization pathways. One plausible approach for the synthesis of this compound involves the reaction of a suitably substituted benzamide (B126) with a ketone.

A general and efficient method for synthesizing oxazole derivatives from simple amides and ketones has been developed, which proceeds via a Pd(II)-catalyzed sp2 C-H activation pathway in a single step. organic-chemistry.orgsciencemadness.orgnih.gov This reaction is believed to occur through a C-N bond formation followed by a C-O bond formation to close the ring. The process demonstrates good functional group tolerance, including for halogen-substituted benzamides, making it a viable option for the synthesis of the target molecule. organic-chemistry.org

For the synthesis of this compound, this would likely involve the reaction of 2-bromo-3-chloro-6-fluorobenzamide with a suitable ketone precursor to the oxazole ring. The reaction typically utilizes a palladium catalyst, such as palladium acetate (B1210297), in the presence of an oxidant.

| Catalyst | Oxidant | Promoter | Solvent | Temperature (°C) | Yield (%) |

| Palladium Acetate | K₂S₂O₈ | CuBr₂ | Dichloroethane (DCE) | 120 | Moderate to High |

This table represents typical conditions for palladium-catalyzed oxazole synthesis from benzamides and ketones. Specific yields for this compound are not available in the reviewed literature.

Multicomponent Reactions (MCRs) Incorporating the Polyhalogenated Aryl Aldehyde or Ketone

Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules in a single synthetic operation. For the synthesis of 5-aryloxazoles, an MCR could involve the condensation of a polyhalogenated aryl aldehyde, such as 2-bromo-3-chloro-6-fluorobenzaldehyde, with other components that form the oxazole ring.

Transition Metal-Mediated Cross-Coupling Strategies for Connecting the Phenyl and Oxazole Moieties (e.g., Suzuki-Miyaura coupling)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. mdpi.com This strategy can be effectively employed to connect the 2-bromo-3-chloro-6-fluorophenyl group to a pre-formed oxazole ring. This approach offers a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step.

This would typically involve the reaction of a 5-halooxazole (e.g., 5-bromooxazole) with (2-bromo-3-chloro-6-fluorophenyl)boronic acid or its corresponding boronate ester. The success of this coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. The presence of multiple halogen substituents on the phenyl ring introduces challenges in terms of selectivity, as oxidative addition can potentially occur at different C-X bonds. nih.gov However, the reactivity order of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl) can often be exploited to achieve selective coupling at the desired position.

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 |

| Pd(PPh₃)₄ | - | Cs₂CO₃ | Dioxane | 90 |

| PdCl₂(dppf) | - | K₃PO₄ | DMF | 80 |

This table represents a range of commonly used conditions for Suzuki-Miyaura cross-coupling reactions. The optimal conditions for the specific coupling to form this compound would require experimental optimization.

Optimization of Reaction Conditions for Maximizing Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the synthesis of this compound. Key parameters to consider include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.

For palladium-catalyzed cross-coupling reactions involving polyhalogenated arenes, the selection of the phosphine (B1218219) ligand is particularly important. polyu.edu.hk Sterically hindered and electron-rich ligands often promote the oxidative addition step and can influence the regioselectivity of the coupling. Automated feedback systems have been shown to be effective in rapidly optimizing complex reaction parameters for Suzuki-Miyaura couplings, including catalyst, ligand, temperature, and time. nih.gov

In multicomponent reactions, the concentration of reactants, the order of addition, and the nature of the catalyst can significantly impact the outcome. For palladium-catalyzed cyclizations, the oxidant and any additives play a critical role in the catalytic cycle and can be tuned to improve efficiency. organic-chemistry.org

Considerations for Scalable Synthesis and Process Chemistry of this compound

The transition from laboratory-scale synthesis to large-scale production presents a unique set of challenges. For the synthesis of a complex active pharmaceutical ingredient (API) like this compound, several factors must be considered to ensure a robust, safe, and cost-effective process. pharmasalmanac.comamazonaws.com

Key Considerations for Scalable Synthesis:

Route Selection: The chosen synthetic route should be amenable to scale-up, avoiding hazardous reagents, extreme temperatures or pressures, and costly purification methods like column chromatography where possible. amazonaws.com

Raw Material Sourcing: The availability, quality, and cost of starting materials, such as the polyhalogenated benzene derivative, are critical for a commercially viable process. amazonaws.com

Process Safety: A thorough safety assessment of all reaction steps is necessary to identify and mitigate potential hazards, especially when dealing with energetic reagents or exothermic reactions. pharmtech.com

Impurity Profile: The identification and control of impurities are essential to meet regulatory requirements for pharmaceutical compounds.

Work-up and Isolation: The procedures for quenching the reaction, extracting the product, and isolating it in a pure form must be scalable and efficient. Crystallization is often preferred over chromatography for large-scale purification. amazonaws.com

Continuous Flow Chemistry: For certain reactions, particularly those that are highly exothermic or involve hazardous intermediates, continuous flow processing can offer significant advantages in terms of safety, control, and scalability. beilstein-journals.orgnih.gov

Mechanistic Investigations of Key Transformations in the Synthesis of 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole

Detailed Reaction Mechanism Elucidation for Oxazole (B20620) Ring Closure

The formation of the oxazole ring is a critical step in the synthesis of the target molecule. A common and versatile method for constructing 2,5-disubstituted oxazoles involves the cyclization of precursor molecules that contain the requisite N-C-C-O-C skeleton. One such modern and efficient approach is the Lewis acid-catalyzed cycloisomerization of N-propargylamides.

Let's consider a plausible synthetic precursor, N-(1-(2-bromo-3-chloro-6-fluorophenyl)prop-2-yn-1-yl)formamide. The reaction mechanism, catalyzed by a Lewis acid such as zinc(II) triflate (Zn(OTf)₂), is proposed to proceed as follows mdpi.com:

Activation of the Alkyne: The Lewis acid, Zn(OTf)₂, coordinates to the triple bond of the N-propargylamide. This coordination enhances the electrophilicity of the alkyne, making it susceptible to nucleophilic attack.

Intramolecular Cyclization: The amide oxygen atom acts as an intramolecular nucleophile, attacking the activated alkyne in a 5-exo-dig cyclization. This is a regioselective process that favors the formation of a five-membered ring, leading to a vinyl-zinc or related cationic intermediate.

Formation of an Oxazoline (B21484) Intermediate: Subsequent hydrolysis or protonolysis of the intermediate from the 5-exo-dig cyclization leads to the formation of a key oxazoline intermediate. Experimental studies on related systems have confirmed that the oxazoline is a true intermediate on the reaction pathway and not a byproduct. mdpi.com For instance, isolated oxazoline intermediates have been shown to proceed to the final oxazole product under the reaction conditions.

Aromatization to Oxazole: The final step is the aromatization of the oxazoline ring to the more stable oxazole. This is typically an oxidation or elimination step, which can occur under the reaction conditions, sometimes facilitated by an oxidant or by tautomerization and elimination, to yield the 5-substituted oxazole ring.

This pathway highlights the importance of the Lewis acid catalyst not only in activating the substrate but also in controlling the regioselectivity of the cyclization to exclusively form the desired 5-substituted oxazole isomer.

Kinetic Studies of Rate-Determining Steps in Cross-Coupling Reactions Involving the Halogenated Phenyl Precursor

The synthesis of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole would likely involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a 5-bromooxazole (B1343016) (or a suitable organometallic oxazole derivative) and a 1-bromo-2-chloro-5-fluorobenzene derivative, or vice-versa. The most probable route involves the coupling of an oxazole-derived organoboron reagent with the dihalogenated phenyl precursor, 2-bromo-3-chloro-6-fluorobenzene.

The canonical catalytic cycle for a Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Kinetic studies on similar polyhalogenated aromatic systems reveal that the oxidative addition of the aryl halide to the palladium(0) complex is frequently the rate-determining step.

The 2-bromo-3-chloro-6-fluorophenyl precursor contains two potential sites for oxidative addition: the C-Br bond and the C-Cl bond. The relative reactivity of carbon-halogen bonds in palladium-catalyzed reactions is well-established and follows the general trend: C–I > C–Br > C–OTf > C–Cl. This trend is governed by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds.

Table 1: Relative Reaction Rates in Palladium-Catalyzed Cross-Coupling

| C-X Bond | Bond Dissociation Energy (kcal/mol) | Relative Rate of Oxidative Addition |

| C-Cl | ~96 | 1 |

| C-Br | ~81 | ~100 |

| C-I | ~65 | ~10,000 |

This table presents generalized, illustrative data to show the reactivity trend.

Based on this data, the oxidative addition of a Pd(0) catalyst to the 2-bromo-3-chloro-6-fluorophenyl substrate would occur selectively at the more labile C-Br bond. Kinetic experiments would be expected to show a first-order dependence on the concentration of both the palladium catalyst and the aryl bromide, consistent with a rate-determining bimolecular oxidative addition step. The inertness of the C-Cl bond under these conditions allows for regioselective functionalization, leaving a synthetic handle for potential subsequent transformations. nsf.govrsc.org

Understanding the Role of Catalysts, Ligands, and Solvents in Achieving Regioselectivity and Efficiency

The success of the cross-coupling reaction hinges on the judicious selection of the catalyst, ligand, and solvent. These components work in concert to ensure high efficiency, yield, and, crucially, regioselectivity. rsc.org

Catalyst: Palladium precursors like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. mdpi.com The active Pd(0) species is generated in situ from the Pd(II) salt through reduction by a phosphine (B1218219) ligand, solvent, or other additives. rsc.org

Ligands: The ligand is arguably the most critical component for controlling reactivity. For a sterically hindered substrate like the 2-bromo-3-chloro-6-fluorophenyl moiety, bulky and electron-rich phosphine ligands are often required.

Monodentate Buchwald-type ligands (e.g., XPhos, SPhos) are highly effective. Their bulk facilitates the reductive elimination step, while their electron-donating nature promotes the rate-determining oxidative addition. nih.gov

Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) can also be effective, offering enhanced catalyst stability. rsc.org

The choice of ligand is paramount for ensuring selective reaction at the C-Br bond over the C-Cl bond.

Solvents: The solvent influences the solubility of reagents and the stability of catalytic intermediates.

Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are widely used as they effectively solvate the polar intermediates in the catalytic cycle. nih.gov

The use of co-solvents, particularly water in Suzuki reactions, is often necessary to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) required for the transmetalation step. mdpi.com

Table 2: Influence of Reaction Components on a Model Suzuki Coupling

| Component | Example | Role in Synthesis of this compound |

| Catalyst Precursor | Pd(OAc)₂ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos | Promotes oxidative addition at the sterically hindered C-Br bond; accelerates reductive elimination. |

| dppf | Stabilizes the catalyst; often provides good yields but may be less effective for highly hindered substrates. | |

| Base | K₃PO₄, Cs₂CO₃ | Activates the boronic acid derivative for the transmetalation step. |

| Solvent | Dioxane/H₂O | Solubilizes organic substrates, the catalyst complex, and the inorganic base. |

Exploration of Intermediates and Transition States via Spectroscopic and Computational Methods

Modern mechanistic studies heavily rely on a combination of spectroscopic observation and computational modeling to gain a deeper understanding of reaction pathways.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR techniques, particularly ³¹P NMR, can be used to monitor the state of the palladium-phosphine catalyst throughout the reaction. This allows for the identification of the catalyst resting state—the most stable species in the catalytic cycle—and can provide clues about which step is slowest.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a powerful tool for detecting and characterizing charged intermediates in the catalytic cycle. In some palladium-catalyzed systems, anionic palladate(0) or palladate(II) complexes have been identified as key reactive intermediates, challenging the purely neutral catalytic cycle model. nih.gov For the synthesis of the target molecule, ESI-MS could potentially identify the [L₂Pd(Ar)(Br)] complex (where Ar = 2-chloro-6-fluoro-5-(oxazol-5-yl)phenyl) formed after oxidative addition.

Computational Methods:

Density Functional Theory (DFT): DFT calculations have become indispensable for elucidating reaction mechanisms. researchgate.net For the synthesis of this compound, DFT could be used to:

Model Transition States: Calculate the structures and activation energies (ΔG‡) for the oxidative addition at both the C-Br and C-Cl positions. These calculations would quantitatively confirm the high selectivity for C-Br cleavage.

Analyze Ligand Effects: Model the catalytic cycle with different ligands (e.g., PPh₃ vs. XPhos) to understand how ligand sterics and electronics influence the energy barriers of the oxidative addition and reductive elimination steps.

Investigate Reaction Pathways: Map the entire potential energy surface of the reaction to confirm the lowest energy pathway and identify any potential side reactions or decomposition pathways.

Table 3: Hypothetical DFT Results for Oxidative Addition

| Reaction Step | Ligand | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |

| Pd(0) + Ar-Br → Ar-Pd(II)-Br | PPh₃ | 22.5 | Feasible, but potentially slow |

| Pd(0) + Ar-Cl → Ar-Pd(II)-Cl | PPh₃ | 31.0 | High barrier, kinetically disfavored |

| Pd(0) + Ar-Br → Ar-Pd(II)-Br | XPhos | 17.5 | Lower barrier due to electron-rich ligand |

| Pd(0) + Ar-Cl → Ar-Pd(II)-Cl | XPhos | 28.0 | Barrier remains high, selectivity is maintained |

This table contains illustrative, hypothetical values to demonstrate the utility of DFT calculations in predicting regioselectivity.

Through the integrated use of these advanced analytical and computational techniques, a comprehensive and detailed mechanistic picture of the key transformations involved in the synthesis of this compound can be constructed.

Advanced Spectroscopic and Structural Characterization of 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, a complete assignment of all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) resonances would be the primary objective.

Comprehensive ¹H, ¹³C, ¹⁹F NMR Data and Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Detailed analysis of the ¹H NMR spectrum would be expected to show distinct signals for the two protons on the oxazole (B20620) ring and the two protons on the phenyl ring. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring systems. Coupling constants (J) would provide information about the connectivity of these protons.

The ¹³C NMR spectrum would reveal the chemical shifts of all nine carbon atoms in the molecule. The application of two-dimensional (2D) NMR techniques would be crucial for a definitive structural assignment:

COSY (Correlation Spectroscopy): Would establish ¹H-¹H correlations, confirming the proton-proton coupling networks within the phenyl and oxazole rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds. This is critical for connecting the phenyl and oxazole rings and for assigning quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is key for determining the preferred conformation of the molecule, particularly the orientation of the phenyl ring relative to the oxazole ring.

A hypothetical data table for the expected NMR signals is presented below. Note that these are illustrative values and not based on experimental data.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Oxazole-H2 | Value | Value | C4, C5 |

| Oxazole-H4 | Value | Value | C2, C5 |

| Phenyl-H4 | Value | Value | C3, C5, C6 |

| Phenyl-H5 | Value | Value | C3, C4, C6 |

Dynamic NMR Studies for Rotational Barriers or Conformational Analysis of the Phenyl-Oxazole Bond

The bond connecting the phenyl ring to the oxazole ring is subject to restricted rotation due to the steric hindrance imposed by the ortho-substituents (bromo and fluoro groups). Dynamic NMR (DNMR) studies, conducted at various temperatures, could be used to determine the energy barrier for this rotation. At low temperatures, separate signals for conformers might be observed, which would coalesce as the temperature increases. Analysis of this coalescence would allow for the calculation of the rotational energy barrier (ΔG‡).

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings, C=N and C=C stretching within the oxazole ring, and various C-halogen (C-F, C-Cl, C-Br) stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations, which can be weak in the IR spectrum.

A table of expected vibrational frequencies is provided for illustrative purposes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Oxazole C=N/C=C Stretch | 1650-1500 |

| C-O-C Stretch | 1150-1050 |

| C-F Stretch | 1250-1000 |

| C-Cl Stretch | 850-550 |

| C-Br Stretch | 650-500 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound. For this compound, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated mass for the molecular formula C₉H₄BrClFNO. The close agreement between the measured and calculated mass would confirm the elemental composition of the molecule. The isotopic pattern observed in the mass spectrum, due to the presence of bromine and chlorine, would further corroborate the presence of these elements.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's three-dimensional arrangement.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles of this compound

The crystallographic data would allow for a detailed analysis of the molecular geometry. Key parameters would include:

Bond Lengths: The lengths of the carbon-halogen bonds, as well as the bonds within the phenyl and oxazole rings.

Bond Angles: The angles between atoms, which define the geometry of the rings and the orientation of the substituents.

Torsion Angles: The dihedral angle between the plane of the phenyl ring and the plane of the oxazole ring would be of particular interest, providing a quantitative measure of the twist between these two rings due to steric hindrance.

This structural information is invaluable for understanding intermolecular interactions in the solid state, such as π-stacking or halogen bonding, which influence the crystal packing.

Investigation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in the crystalline lattice of this compound is anticipated to be a complex interplay of various non-covalent interactions, dictated by the molecule's distinct structural features. The planar oxazole ring and the substituted phenyl ring will likely favor stacking interactions, while the presence of multiple halogen atoms introduces the potential for specific and directional intermolecular contacts.

Intermolecular Interactions:

The intermolecular forces contributing to the crystal lattice of this compound are expected to be multifaceted. Beyond general van der Waals forces, the following specific interactions are likely to be significant:

Halogen Bonding: The bromine and chlorine atoms on the phenyl ring are potential halogen bond donors. They can interact with electron-rich regions of neighboring molecules, such as the nitrogen or oxygen atoms of the oxazole ring. The strength of these interactions would depend on the geometry of the crystal packing.

π-π Stacking: The aromatic nature of both the phenyl and oxazole rings suggests that π-π stacking interactions will be a prominent feature of the crystal structure. These interactions, arising from the overlap of p-orbitals between adjacent rings, contribute significantly to the stability of the crystal lattice. The electron-withdrawing nature of the halogen substituents on the phenyl ring could influence the nature of these stacking interactions, potentially leading to offset or slipped-stack arrangements.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the electronegativity differences between the carbon, nitrogen, oxygen, and halogen atoms. These dipoles will tend to align in an anti-parallel fashion within the crystal lattice to achieve electrostatic stabilization.

Hydrogen Bonding Networks:

A summary of the probable intermolecular interactions is presented in Table 1.

| Interaction Type | Probable Participating Atoms | Expected Significance in Crystal Packing |

| Halogen Bonding | C-Br···N, C-Br···O, C-Cl···N, C-Cl···O | Moderate to High |

| π-π Stacking | Phenyl-Phenyl, Phenyl-Oxazole, Oxazole-Oxazole | High |

| Dipole-Dipole | Permanent molecular dipoles | Moderate |

| Weak Hydrogen Bonding | C-H···O, C-H···N, C-H···F | Low to Moderate |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects

The electronic properties of this compound can be probed using UV-Vis absorption and fluorescence spectroscopy. These techniques provide insights into the electronic transitions within the molecule and the extent of electronic conjugation between the phenyl and oxazole ring systems.

Electronic Absorption (UV-Vis) Spectroscopy:

The UV-Vis absorption spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The primary absorption bands are likely to arise from the conjugated system formed by the phenyl and oxazole rings.

π → π Transitions:* These transitions, typically of high intensity (large molar absorptivity, ε), will likely appear in the lower wavelength region of the UV spectrum (around 200-300 nm). They involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The exact position of these bands will be influenced by the halogen substituents on the phenyl ring.

n → π Transitions:* These transitions, which are generally of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen or oxygen of the oxazole ring) to a π* antibonding orbital. These bands are expected to appear at longer wavelengths compared to the π → π* transitions.

The halogen substituents on the phenyl ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 5-phenyloxazole, due to their electron-donating effect through resonance and electron-withdrawing inductive effect.

Fluorescence Spectroscopy:

Upon excitation with an appropriate wavelength of light, this compound may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state (S1). The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can provide insights into the structural relaxation of the molecule in the excited state.

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, is expected to be influenced by the heavy atoms (bromine and chlorine) present in the molecule. The heavy-atom effect can promote intersystem crossing from the singlet excited state to the triplet excited state, which can lead to a decrease in fluorescence intensity and potentially the observation of phosphorescence at low temperatures.

A summary of the anticipated spectroscopic data is presented in Table 2.

| Spectroscopic Parameter | Expected Observation | Rationale |

| UV-Vis Absorption | ||

| λmax (π → π) | ~250-320 nm | Conjugated π-system of the phenyloxazole core with bathochromic shifts due to halogens. |

| λmax (n → π) | >300 nm | Excitation of non-bonding electrons on the heteroatoms of the oxazole ring. |

| Fluorescence Emission | ||

| Emission Maximum | Red-shifted from absorption | Energy loss due to vibrational relaxation in the excited state. |

| Stokes Shift | Moderate | Dependent on the change in geometry between the ground and excited states. |

| Quantum Yield | Potentially low to moderate | The heavy-atom effect of bromine and chlorine can quench fluorescence. |

Computational and Theoretical Studies of 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering deep insights into the electronic structure and properties of molecules. For a novel compound like 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, DFT would be the primary tool for a comprehensive theoretical characterization.

Geometry Optimization and Conformational Energy Landscapes of this compound

A foundational step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations using DFT would identify the lowest energy conformation of this compound. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.

The presence of the substituted phenyl ring linked to the oxazole (B20620) ring suggests the possibility of multiple low-energy conformations arising from rotation around the single bond connecting the two rings. A detailed conformational analysis would be necessary to map the potential energy landscape as a function of this dihedral angle. This would reveal the global minimum energy structure, as well as any local minima and the energy barriers between them.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | Data not available |

| Bond Length | C-Cl | Data not available |

| Bond Length | C-F | Data not available |

| Bond Angle | C-C-Br | Data not available |

| Dihedral Angle | Phenyl-Oxazole | Data not available |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap generally implies lower reactivity. ajchem-a.com

For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The distribution of these orbitals would likely show significant contributions from the electron-rich oxazole ring and the halogenated phenyl ring.

Furthermore, an analysis of the electronic charge distribution, often visualized through a molecular electrostatic potential (MEP) map, would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. ajchem-a.com This would be particularly insightful for understanding potential intermolecular interactions.

Table 2: Hypothetical Frontier Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Maxima)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computed structure.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts would provide a predicted spectrum that could aid in the structural elucidation of synthesized this compound.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. A good correlation between the calculated and experimental frequencies would provide strong evidence for the determined structure. researchgate.net

UV-Vis Maxima: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to absorption in the UV-visible spectrum. This would provide insight into the electronic structure and the nature of the chromophores within the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time.

Dynamic Behavior and Conformational Flexibility in Solution and Different Environments

MD simulations would reveal how this compound behaves in a dynamic context. By simulating the molecule's movements over nanoseconds or longer, researchers could observe the flexibility of the molecule, particularly the rotation around the phenyl-oxazole bond. This would provide a more realistic picture of the molecule's conformational preferences than static calculations alone.

Solvent Effects on the Molecular Structure and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, especially the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules. This would allow for an investigation into how different solvents might affect the molecule's conformation, electronic properties, and even its reactivity. For instance, polar solvents might stabilize certain conformations or alter the HOMO-LUMO energy gap. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Molecular Features

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemical compounds based on their molecular structures. These models are built by finding a statistical relationship between a set of calculated molecular descriptors and an experimentally determined property. For a molecule like this compound, QSPR could be employed to predict a variety of intrinsic molecular features.

Research into QSPR for halogenated aromatic compounds has demonstrated the utility of this approach. For instance, studies on halogenated methyl-phenyl ethers have successfully established linear relationships between structural descriptors and properties like vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.gov These models often utilize descriptors derived from electrostatic potentials calculated using methods like the Hartree-Fock theory, in conjunction with molecular volume and frontier molecular orbital energies (E-HOMO). nih.gov

A hypothetical QSPR model for this compound and related compounds would involve the calculation of various molecular descriptors. These can be categorized as follows:

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, such as the Wiener index, Szeged index, and molecular connectivity indices. These descriptors encode information about the size, shape, and degree of branching in the molecule. nih.gov

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like the molecular surface area and volume.

Quantum-chemical descriptors: These are obtained from quantum mechanical calculations, such as Density Functional Theory (DFT), and provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and Mulliken charges. irjweb.comajchem-a.com

The development of a robust QSPR model would follow these general steps:

Data Set Compilation: A dataset of oxazole derivatives with known experimental values for a particular property would be assembled.

Descriptor Calculation: A wide range of descriptors for each molecule in the dataset would be calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to select the most relevant descriptors and build a mathematical equation that relates them to the property of interest.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

The following interactive table illustrates the types of molecular descriptors that would be relevant for a QSPR study of this compound.

| Descriptor Type | Descriptor Example | Potential Predicted Property |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometrical | Molecular Surface Area | Solubility, Permeability |

| Quantum-Chemical | HOMO-LUMO Gap | Reactivity, UV-Vis Absorption |

| Quantum-Chemical | Dipole Moment | Polarity, Intermolecular Interactions |

It is important to note that the accuracy of QSPR models is highly dependent on the quality and diversity of the initial dataset and the appropriateness of the chosen descriptors and statistical methods.

Computational Analysis of Reaction Pathways and Energy Barriers for Synthetic Transformations

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, allowing for the determination of reaction pathways and the calculation of associated energy barriers. For a molecule like this compound, computational analysis can be invaluable for optimizing existing synthetic routes or designing new, more efficient ones.

Common synthetic routes to 5-substituted oxazoles include the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.gov Other methods include iodine(III)-mediated reactions of ketones with nitriles nih.gov and intramolecular Wittig reactions. rsc.org

Density Functional Theory (DFT) is a widely used computational method for studying reaction mechanisms. irjweb.comajchem-a.comnih.gov A typical computational analysis of a reaction pathway for the synthesis of this compound would involve the following steps:

Reactant and Product Optimization: The 3D geometries of the reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Searching: The transition state (TS) for each step of the reaction is located. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency.

Energy Profile Calculation: The energies of the reactants, transition states, and products are calculated to construct a reaction energy profile. The difference in energy between the reactants and the transition state is the activation energy (energy barrier), which is a key factor in determining the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the located transition state correctly connects the reactants and products of a particular reaction step.

A systematic computational study can provide detailed insights into the favorability of different reaction pathways. For example, a study on ferrocene-catalyzed reactions utilized computational methods to support complex proposed mechanisms involving multiple steps and reactive intermediates. mdpi.com

The following interactive table provides a hypothetical comparison of calculated activation energies for a key step in two different potential synthetic routes to a 5-aryloxazole.

| Reaction Pathway | Key Step | Calculated Activation Energy (kcal/mol) |

| van Leusen Synthesis | Cyclization of intermediate | 15.2 |

| Robinson-Gabriel Synthesis | Dehydrative cyclization | 22.5 |

Such computational data can help chemists choose the most energetically favorable reaction conditions, potentially leading to higher yields and fewer byproducts. DFT studies can also elucidate the electronic structure and reactivity of the molecules involved, providing a deeper understanding of the underlying chemical principles governing the synthesis. irjweb.comnih.gov

Chemical Reactivity and Derivatization of 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine and Chlorine Positions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net For a polyhalogenated substrate like 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, the differential reactivity of the C-X bonds (where X = Br, Cl, F) under palladium catalysis is the key to selective functionalization. The generally accepted order of reactivity for oxidative addition to a Pd(0) center is C-I > C-Br > C-Cl > C-F. This hierarchy allows for predictable, stepwise modification of the phenyl ring.

The regioselectivity of cross-coupling reactions on this compound is dictated by the relative bond dissociation energies of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making the bromine at the C2 position the most probable site for initial oxidative addition of the palladium catalyst. rsc.org Therefore, under typical palladium-catalyzed conditions, cross-coupling reactions are expected to occur with high regioselectivity at the C-Br bond, leaving the chloro and fluoro substituents intact for subsequent transformations. rsc.orgdoi.org

This chemoselective activation is a well-documented phenomenon in polyhalogenated aromatic systems. For instance, in substrates containing both bromo and chloro substituents, palladium catalysts, particularly those with phosphine (B1218219) ligands, will preferentially catalyze reactions at the bromo position. doi.org Achieving subsequent coupling at the C-Cl position typically requires more forcing conditions, such as higher temperatures, different catalyst systems (e.g., those with more electron-rich and bulky ligands), or a change in the coupling partner. nih.gov The C-F bond is generally the most inert to palladium-catalyzed cross-coupling.

Table 1: Predicted Regioselective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System (Predicted) | Major Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-(2-phenyl-3-chloro-6-fluorophenyl)oxazole |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-(2-(4-methoxyphenyl)-3-chloro-6-fluorophenyl)oxazole |

| Thiophene-2-boronic acid | 'SiO₂'-NH₂-Pd, aq. medium | 5-(2-(thiophen-2-yl)-3-chloro-6-fluorophenyl)oxazole doi.org |

Scope and Limitations with Various Coupling Partners

The versatility of this compound as a coupling partner is extensive, owing to the broad scope of palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups by coupling with the corresponding boronic acids or esters. mdpi.comnih.gov The reaction is generally tolerant of many functional groups, making it a robust choice for late-stage diversification. researchgate.net

Sonogashira Coupling: The introduction of alkyne moieties is readily achieved through Sonogashira coupling with terminal alkynes, typically using a palladium-copper co-catalyst system. researchgate.netresearchgate.net This reaction is fundamental for creating rigid, linear extensions to the core structure.

Heck Coupling: Vinylation of the C-Br bond can be performed via Heck coupling with various alkenes. beilstein-journals.org This method provides access to styrenyl-type derivatives.

Negishi Coupling: This reaction involves the use of organozinc reagents and is known for its high reactivity and functional group tolerance, offering an alternative to Suzuki-Miyaura coupling. researchgate.net

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction enables the introduction of primary or secondary amines at the C-Br and, under different conditions, the C-Cl position. researchgate.netnih.gov This is a critical transformation for the synthesis of many biologically active compounds.

A primary limitation could be steric hindrance. The bromine atom is positioned ortho to both the bulky oxazole (B20620) ring and a chlorine atom, which might slow the rate of oxidative addition and subsequent coupling steps, potentially requiring optimized catalyst systems or longer reaction times.

Table 2: Predicted Scope of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Expected Product Structure (at C-Br position) |

|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 5-(2-R-3-chloro-6-fluorophenyl)oxazole |

| Sonogashira | R-C≡CH | 5-(2-(R-C≡C)-3-chloro-6-fluorophenyl)oxazole |

| Heck | H₂C=CHR | 5-(2-(CH=CHR)-3-chloro-6-fluorophenyl)oxazole |

| Buchwald-Hartwig | R¹R²NH | 5-(2-(R¹R²N)-3-chloro-6-fluorophenyl)oxazole |

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated or Chlorinated Positions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for modifying the phenyl ring, particularly at the positions activated by electron-withdrawing groups. The phenyl ring of this compound is rendered electron-deficient by the three halogen atoms and the electron-withdrawing oxazole moiety, making it susceptible to attack by strong nucleophiles. researchgate.net

The most likely site for SNAr is the carbon atom bonded to fluorine. Although the C-F bond is the strongest carbon-halogen bond, the high electronegativity of fluorine makes it an excellent activating group for SNAr by stabilizing the intermediate Meisenheimer complex. The fluorine at C6 is ortho to the oxazole ring and para to the chlorine atom, further enhancing its activation. Substitution of the chlorine atom via SNAr is also possible but generally requires harsher conditions than substitution of an activated fluorine. researchgate.net

A variety of nucleophiles, including alkoxides, phenoxides, thiophenolates, and amines, can be employed in SNAr reactions.

Table 3: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Target Halogen (Predicted) | Potential Reaction Conditions | Expected Product |

|---|---|---|---|

| Sodium methoxide (B1231860) (NaOMe) | Fluorine | DMF, 60-100 °C | 5-(2-bromo-3-chloro-6-methoxyphenyl)oxazole |

| Aniline (PhNH₂) | Fluorine | K₂CO₃, DMF, high temp. | 5-(2-bromo-3-chloro-6-(phenylamino)phenyl)oxazole |

| Sodium thiophenoxide (NaSPh) | Fluorine | Polar aprotic solvent | 5-(2-bromo-3-chloro-6-(phenylthio)phenyl)oxazole |

Electrophilic Aromatic Substitution on the Oxazole or Phenyl Rings

Electrophilic aromatic substitution on the phenyl ring of this compound is considered highly improbable. The cumulative electron-withdrawing effects of the three halogen substituents and the oxazole ring strongly deactivate the phenyl ring towards attack by electrophiles.

Conversely, the oxazole ring itself can undergo electrophilic substitution. In general, oxazoles undergo electrophilic attack, but the regioselectivity is highly dependent on the existing substitution pattern. semanticscholar.org With the C5 position occupied by the trihalophenyl group, electrophilic attack might be directed to the C4 or C2 positions. However, the steric bulk of the C5 substituent and the electronic deactivation it imparts would likely make such reactions challenging and require harsh conditions, which may not be compatible with the rest of the molecule.

Functionalization of the Oxazole Ring System

Modern synthetic methods offer alternative routes to functionalize the oxazole ring beyond classical electrophilic substitution.

Metalation/Deprotonation: The proton at the C2 position of the oxazole ring is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. Treatment with a strong base, such as an organolithium reagent (e.g., n-BuLi) at low temperature, would likely lead to regioselective deprotonation at C2. The resulting lithiated intermediate can be trapped with a variety of electrophiles (e.g., aldehydes, alkyl halides, silyl (B83357) chlorides) to install new functional groups. researchgate.net

C-H Activation: Transition metal-catalyzed C-H activation is an increasingly powerful tool for the direct functionalization of heterocycles. A directed C-H activation/arylation at the C4 position of the oxazole ring, potentially guided by the oxazole nitrogen, could be a feasible, albeit speculative, pathway.

Table 4: Predicted Functionalization of the Oxazole Ring via Metalation

| Reagent 1 | Reagent 2 (Electrophile) | Predicted Site of Functionalization | Resulting Structure |

|---|---|---|---|

| n-BuLi | Iodomethane (CH₃I) | C2 | 2-methyl-5-(2-bromo-3-chloro-6-fluorophenyl)oxazole |

| LDA | Benzaldehyde (B42025) (PhCHO) | C2 | (5-(2-bromo-3-chloro-6-fluorophenyl)oxazol-2-yl)(phenyl)methanol |

| n-BuLi | Trimethylsilyl chloride (TMSCl) | C2 | 2-(trimethylsilyl)-5-(2-bromo-3-chloro-6-fluorophenyl)oxazole |

Development of Complex Polycyclic or Oligomeric Structures via Iterative Functionalization

The true synthetic power of this compound lies in the potential for iterative, or sequential, functionalization by leveraging the differential reactivity of its halogen atoms and the latent reactivity of the oxazole ring. A hypothetical synthetic sequence could construct highly complex molecules:

Step 1 (C-Br Functionalization): A regioselective Suzuki-Miyaura or Sonogashira coupling reaction is performed at the C-Br bond under standard conditions to introduce an aryl or alkynyl group.

Step 2 (C-Cl Functionalization): The resulting product is subjected to a second cross-coupling reaction, such as a Buchwald-Hartwig amination, under more forcing conditions to substitute the chlorine atom.

Step 3 (C-F Functionalization): The remaining fluorine atom can be displaced by a suitable nucleophile via an SNAr reaction, adding another layer of complexity.

Step 4 (Oxazole Functionalization): Finally, the oxazole ring itself could be functionalized at the C2 position via metalation and reaction with an electrophile.

This step-wise approach allows for the controlled and directional construction of novel, highly substituted scaffolds that would be difficult to access through other means. This makes this compound a valuable building block for creating diverse chemical libraries for drug discovery and materials science.

Exploration of Research Applications and Interdisciplinary Opportunities Excluding Prohibited Areas

Utilization as a Building Block in Complex Organic Synthesis

The multifunctionality of 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole, characterized by the presence of bromine, chlorine, and fluorine atoms, alongside the oxazole (B20620) ring, makes it a valuable scaffold for the synthesis of more complex molecules.

The oxazole ring is a key structural motif found in numerous biologically active natural products. The presence of a bromine atom on the phenyl ring of this compound offers a prime site for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org This reaction is a powerful tool for linking the phenyl-oxazole unit to other aromatic or heteroaromatic systems, thereby enabling the construction of extended, conjugated molecular architectures.

While direct experimental data on the use of this specific compound is not extensively documented in publicly available research, the principles of organic synthesis suggest its utility. For instance, coupling with various boronic acids could lead to a diverse library of substituted phenyl-oxazole derivatives. These new structures could serve as analogues of natural products or as novel heterocyclic scaffolds for medicinal chemistry exploration. The additional chloro and fluoro substituents on the phenyl ring can influence the electronic properties and reactivity of the molecule, and may also serve as handles for further functionalization under specific reaction conditions.

Halogenated aromatic compounds are often employed as monomers in the synthesis of high-performance polymers. The dibromo- and dichloro-functionalities on related aromatic compounds are known to be susceptible to polymerization reactions. While specific studies on the polymerization of this compound are not reported, its structure suggests potential as a monomeric unit. For example, polymerization of fluorinated 2-phenyl-2-oxazolines is known to be accelerated by the presence of ortho-fluoro substituents. rsc.org This suggests that the fluorine atom in the title compound could influence its reactivity in polymerization processes. The resulting polymers would be expected to exhibit unique thermal, electronic, and solubility properties conferred by the halogenated phenyl-oxazole moiety.

Ligand Design in Transition Metal Catalysis

The nitrogen atom within the oxazole ring of this compound presents a potential coordination site for transition metals, making it a candidate for ligand design in catalysis.

While this compound itself is not chiral, it could serve as a precursor for the synthesis of chiral ligands. The introduction of a chiral center, for instance, by asymmetric synthesis or resolution of a racemic derivative, could lead to the development of novel ligands for asymmetric catalysis. The synthesis of chiral 2-oxazolines is a well-established strategy for creating effective ligands for a variety of asymmetric transformations. nih.gov By analogy, derivatization of the oxazole or phenyl ring of the title compound could yield chiral ligands whose steric and electronic properties are modulated by the halogen substituents.

The coordination chemistry of oxazole-containing ligands with transition metals is an active area of research. nih.gov The nitrogen atom of the oxazole ring in this compound can act as a Lewis base, coordinating to a metal center. The electronic properties of the resulting metal complex would be influenced by the electron-withdrawing nature of the halogen atoms on the phenyl ring.

While no specific metal complexation studies involving this compound are publicly documented, research on related pyrazole-based ligands demonstrates their utility in forming catalytically active complexes with transition metals for oxidation reactions. nih.gov It is plausible that complexes of this compound could be synthesized and their catalytic activity explored in model reactions, such as cross-coupling or oxidation reactions.

Research in Advanced Materials Science

The incorporation of fluorine atoms into organic molecules can significantly impact their material properties, including thermal stability, lipophilicity, and electronic characteristics. The presence of bromine, chlorine, and fluorine in this compound makes it an interesting candidate for the development of advanced materials.

Fluorinated organic compounds are utilized in a variety of materials, including liquid crystals, organic light-emitting diodes (OLEDs), and polymers with specialized surface properties. The unique substitution pattern of this compound could lead to materials with novel packing arrangements in the solid state, influencing their optical and electronic properties. While direct applications in materials science have not been reported for this specific molecule, the broader class of fluorinated phenyl-heterocycles is of significant interest in this field.

Investigation of Optical Properties for Optoelectronic Applications

The inherent fluorescence of the oxazole ring system makes it a promising candidate for various optoelectronic applications. nih.govacs.org The photophysical properties of oxazole derivatives, such as their absorption and emission wavelengths, are highly dependent on the nature and substitution pattern of the groups attached to the heterocyclic core. nih.govnih.gov In the case of this compound, the heavily substituted phenyl ring is expected to significantly influence its optical characteristics.

The presence of electron-withdrawing halogens (bromine, chlorine, and fluorine) on the phenyl ring can modulate the intramolecular charge transfer (ICT) properties of the molecule. rsc.org This modulation can, in turn, affect the fluorescence quantum yield and the Stokes shift. Research on other substituted oxazoles has shown that altering the electronic nature of the substituents allows for the fine-tuning of their emission spectra. rsc.org Therefore, a systematic investigation into the solvatochromic behavior of this compound in solvents of varying polarities could provide valuable insights into its ICT characteristics and potential as a fluorescent tag in non-biological contexts, such as in polymer science or materials diagnostics. nih.gov

Further research could involve comparative studies with other halogenated and non-halogenated phenyloxazole derivatives to establish a clear structure-property relationship. The data from such studies, including absorption maxima, emission maxima, quantum yields, and fluorescence lifetimes, would be crucial in determining its suitability for specific optoelectronic applications.

Table 1: Hypothetical Photophysical Data for Phenyl-Oxazole Derivatives

| Compound | Substitution on Phenyl Ring | Max Absorption (nm) | Max Emission (nm) | Quantum Yield (%) |

| 5-phenyloxazole | None | 310 | 380 | 45 |

| 5-(4-fluorophenyl)oxazole | 4-Fluoro | 315 | 388 | 50 |

| 5-(2,4-dichlorophenyl)oxazole | 2,4-Dichloro | 325 | 405 | 35 |

| This compound | 2-Bromo, 3-Chloro, 6-Fluoro | ~330 | ~415 | ~30 |

Note: The data for this compound is hypothetical and extrapolated based on general trends observed in substituted aromatic compounds.

Evaluation for Organic Electronic Devices

The field of organic electronics is continually searching for new materials with tailored properties for use in devices like organic light-emitting diodes (OLEDs) and organic semiconductors. thepharmajournal.comnih.gov Oxazole derivatives have been investigated as components of such materials due to their electronic properties and thermal stability. thepharmajournal.comtandfonline.com The electronic behavior of these molecules is largely dictated by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the energy gap between them. irjweb.com

The introduction of multiple halogen atoms on the phenyl ring of this compound would lower both the HOMO and LUMO energy levels. This effect could potentially enhance the electron-accepting (n-type) character of the material, a desirable property for certain layers within organic electronic devices. Theoretical calculations, such as those based on Density Functional Theory (DFT), could be employed to predict the HOMO-LUMO gap and other electronic parameters of this specific molecule. irjweb.com

Experimental evaluation would involve incorporating this compound into prototype organic electronic devices and characterizing their performance. For instance, its use as an electron-transporting layer or an emissive layer in an OLED could be explored. The presence of the bromine atom also opens up the possibility for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex structures with tailored electronic properties.

Agrochemical Research (Focus on Synthetic Methodology and Novel Scaffolds)

In the realm of agrochemical research, the discovery of novel molecular scaffolds is of paramount importance for the development of new active ingredients. acs.org The oxazole ring is a recognized pharmacophore present in various biologically active compounds. thepharmajournal.comtandfonline.com The focus here is not on the biological activity of this compound itself, but rather on its utility as a building block in the synthesis of new chemical entities for agrochemical screening.

The synthetic accessibility of polysubstituted oxazoles is a key area of research. organic-chemistry.orgnih.gov The synthesis of the title compound itself likely involves a multi-step sequence, potentially starting from a correspondingly substituted benzaldehyde (B42025) or benzoic acid derivative. Common methods for oxazole ring formation include the Robinson-Gabriel synthesis, the van Leusen reaction, or metal-catalyzed cyclization reactions. organic-chemistry.orgnih.gov

The true value of this compound in this context lies in its potential for diversification. The bromine atom on the phenyl ring serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. chemrxiv.org This allows for the introduction of a wide range of substituents at this position, rapidly generating a library of novel compounds. Each of these new derivatives would possess a unique three-dimensional structure and electronic profile, making them suitable candidates for high-throughput screening in agrochemical discovery programs. The development of efficient and scalable synthetic routes to this and related scaffolds is therefore a significant research objective. nih.gov

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent | Potential Product |

| Suzuki Coupling | Arylboronic acid | 5-(2-aryl-3-chloro-6-fluorophenyl)oxazole |

| Sonogashira Coupling | Terminal alkyne | 5-(2-alkynyl-3-chloro-6-fluorophenyl)oxazole |

| Buchwald-Hartwig Amination | Amine | 5-(2-amino-3-chloro-6-fluorophenyl)oxazole |

| Stille Coupling | Organostannane | 5-(2-vinyl-3-chloro-6-fluorophenyl)oxazole |

Future Research Directions and Unexplored Avenues for 5 2 Bromo 3 Chloro 6 Fluorophenyl Oxazole

Development of Sustainable and Eco-Friendly Synthetic Routes (e.g., photocatalysis, electrochemistry)

Traditional methods for synthesizing oxazoles often involve harsh conditions, stoichiometric reagents, and generate significant waste. researchgate.net Future research should prioritize the development of green and sustainable synthetic strategies for 5-(2-bromo-3-chloro-6-fluorophenyl)oxazole.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for constructing heterocyclic rings under mild conditions. acs.orgorganic-chemistry.orgnih.gov A potential route to this compound could involve the photocatalytic cycloaddition of a suitable α-bromoketone with an amine. researchgate.netacs.org For example, a ruthenium or an organic-based photocatalyst could be employed to facilitate the reaction at room temperature, significantly reducing the energy input compared to conventional thermal methods. organic-chemistry.orgorganic-chemistry.org The use of CO2 as a co-catalyst in photoredox reactions is another sustainable approach that avoids transition metals and peroxides. organic-chemistry.org

Electrochemistry: Electrochemical synthesis offers another green alternative, often avoiding the need for chemical oxidants and operating at ambient temperature and pressure. chemistryviews.org An electrochemical approach for synthesizing polysubstituted oxazoles from ketones and acetonitrile (B52724) has been reported, which could be adapted for the target molecule. organic-chemistry.orgacs.org A phosphine-mediated deoxygenative [3+2] cycloaddition of carboxylic acids and isocyanides under electrochemical conditions is another promising strategy that uses abundant and inexpensive starting materials while avoiding transition metals and toxic oxidants. rsc.orgrsc.org

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

| Feature | Visible-Light Photocatalysis | Electrochemical Synthesis |

|---|---|---|

| Energy Source | Visible Light (e.g., Blue LEDs) researchgate.net | Electricity organic-chemistry.org |

| Reaction Conditions | Mild, often room temperature acs.orgnih.gov | Mild, room temperature chemistryviews.orgacs.org |

| Reagents | Photocatalyst (e.g., [Ru(bpy)3]Cl2), base organic-chemistry.org | Electrolyte, catalyst, often no external chemical oxidant chemistryviews.orgorganic-chemistry.org |

| Advantages | High functional group tolerance, mild conditions acs.orgorganic-chemistry.org | High efficiency, avoids toxic oxidants, scalable rsc.orgrsc.org |

| Potential Precursors | α-bromoketones, benzylamines organic-chemistry.orgnih.gov | Ketones, acetonitrile, carboxylic acids, isocyanides organic-chemistry.orgrsc.org |

Comprehensive Investigation of Reactivity Profiles for Broad Chemical Space Exploration

The halogenated phenyl and oxazole (B20620) moieties in this compound provide multiple sites for further functionalization, allowing for the exploration of a broad chemical space. A comprehensive investigation of its reactivity is crucial for developing derivatives with tailored properties.

The bromine atom on the phenyl ring is a prime site for cross-coupling reactions. The reactivity order of aryl halides in palladium-catalyzed reactions is typically I > Br > Cl, suggesting that the bromo substituent can be selectively targeted for reactions like Suzuki, Stille, or Buchwald-Hartwig amination, leaving the chloro substituent intact for subsequent modifications. rsc.org However, the electronic environment of the specific substrate can influence this selectivity. rsc.org

The oxazole ring itself can undergo various transformations. While generally considered an electron-rich aromatic system, the electron distribution across the carbon atoms is not uniform. The order of electron density is often 4 > 5 > 2, which influences its reactivity towards electrophiles and nucleophiles. rsc.org Direct arylation at the C2 and C5 positions of the oxazole ring using palladium catalysis has been demonstrated, with regioselectivity controlled by the choice of ligands and solvents. organic-chemistry.org

Table 2: Potential Reactions for Chemical Space Exploration of this compound

| Reaction Type | Reagents and Conditions | Potential Outcome |

|---|---|---|

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base | Selective substitution at the C-Br position of the phenyl ring |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Introduction of an amino group at the C-Br position |

| C-H Arylation | Aryl halide, Pd catalyst | Functionalization at the C2 or C4 position of the oxazole ring |

| Lithiation/Electrophilic Quench | Strong base (e.g., n-BuLi), electrophile | Introduction of various substituents on the oxazole ring |

Integration with Flow Chemistry and Automated Synthesis Platforms

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis and purification methods are essential. Integrating the synthesis with flow chemistry and automated platforms offers significant advantages over traditional batch processing. researchgate.net

Flow chemistry, where reactions are performed in continuous-flow reactors, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. acs.orgresearchgate.net This can lead to improved yields, higher selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. nih.gov Photochemical and electrochemical syntheses are particularly well-suited for flow reactors, enabling efficient irradiation and precise control over the electrochemical potential. researchgate.net A flow process for the synthesis of oxazoles has been shown to be rapid and mild. organic-chemistry.org The scalability of flow reactions is another key advantage, allowing for the production of gram quantities of material for further studies. nih.govacs.org

Automated synthesis platforms can be coupled with flow reactors to generate libraries of derivatives for biological screening. acs.org These platforms can systematically vary the building blocks and reagents, enabling the rapid synthesis and purification of a large number of compounds.

Table 3: Advantages of Flow Chemistry for the Synthesis and Derivatization of this compound

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat transfer minimize risks. nih.gov |

| Precise Control | Accurate control over temperature, pressure, and residence time leads to better reproducibility and selectivity. acs.org |

| Rapid Optimization | Reaction conditions can be quickly screened to find the optimal parameters. |

| Scalability | Seamless transition from laboratory-scale synthesis to larger-scale production without re-optimization. nih.govacs.org |

| Integration | Can be coupled with in-line purification and analysis techniques for a fully automated process. nih.gov |

Advanced Characterization Techniques (e.g., solid-state NMR, cryogenic electron microscopy for aggregates)

A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound and its derivatives is critical for rational drug design and materials development. Advanced characterization techniques can provide insights that are not accessible through standard methods.